

Technical Support Center: Scale-Up Synthesis of CAS 908247-75-6

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Compound of Interest

Compound Name: (5-Amino-1H-indazol-3-yl)methanol

CAS No.: 908247-75-6

Cat. No.: B1502089

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(5-Amino-1H-indazol-3-yl)methanol Executive Summary & Molecule Profile

CAS 908247-75-6 corresponds to **(5-Amino-1H-indazol-3-yl)methanol**.^{[1][2][3]} It is a critical bicyclic heteroaromatic scaffold often utilized in the synthesis of ion-channel ligands (e.g., TRPV1 antagonists) and kinase inhibitors.

- **Chemical Structure:** Indazole core substituted with an amino group at the 5-position and a hydroxymethyl group at the 3-position.
- **Primary Scale-Up Bottleneck:** The medicinal chemistry route (cited in patents like US7576099B2) utilizes a "one-pot" global reduction of 5-nitro-1H-indazole-3-carboxylic acid using Lithium Aluminum Hydride (LAH).
- **The Problem:** This legacy route typically yields ~15-20% on scale, generates massive aluminum waste, and poses severe safety risks (pyrophoricity/H₂ evolution).

This guide provides the engineering controls and chemical route redesigns necessary to move from gram-scale discovery to kilogram-scale production.

Critical Process Modules

Module A: Route Redesign (The "One-Pot" Trap)

Current Issue: Users reporting <20% yields and "black tar" formation. **Root Cause:** Simultaneous reduction of a nitro group (requires $6e^-$) and a carboxylic acid (requires $4e^-$) with LAH is chemically promiscuous. The exotherm is difficult to control, leading to decomposition of the electron-rich amino-indazole product.

The Solution: Stepwise Reduction Strategy Instead of a global reduction, decouple the functional group manipulations.

Parameter	MedChem Route (Avoid)	Process Route (Recommended)
Reagent	LiAlH ₄ (Excess)	Step 1: H ₂ /Pd-C (Nitro → Amine) Step 2: Vitride® (Red-Al) or Borane-DMS (Acid/Ester → Alcohol)
Solvent	THF (Peroxidizable)	MeOH (Step 1) / Toluene or 2-MeTHF (Step 2)
Temp Control	Reflux (Dangerous)	Controlled Addition (0°C → 25°C)
Quench	Fieser (Water/NaOH)	Inverse Quench (Citric Acid/Rochelle Salt)
Yield	~15%	>75% (Overall)

Technical Insight: By hydrogenating the nitro group first (Step 1), you eliminate the high-energy redox event associated with nitro-reduction during the hydride step. This prevents the formation of azo/hydrazo impurities that darken the reaction mixture.

Module B: Workup & Isolation (The "Aluminum Gel" Issue)

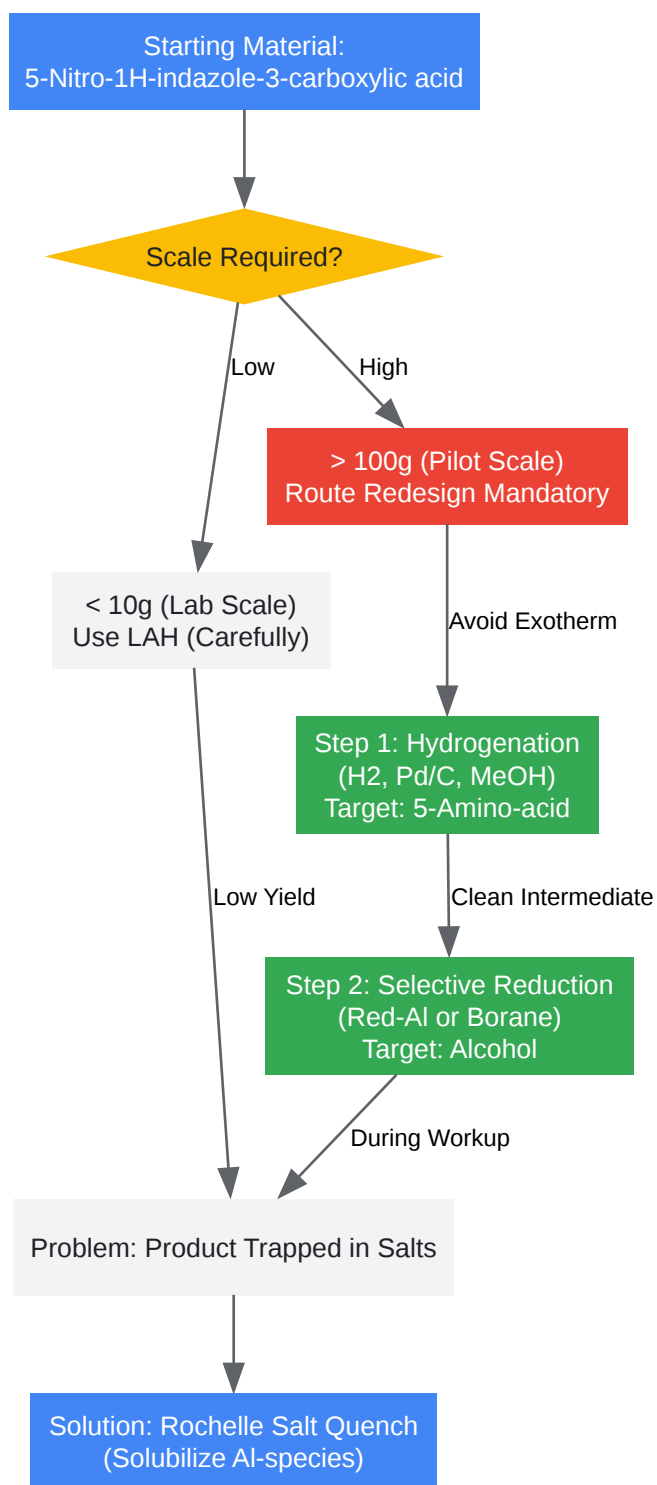
Current Issue: "I cannot filter the reaction mixture; it forms a gelatinous gray sludge." Root Cause: Standard hydrolytic workup of aluminum hydrides produces $\text{Al}(\text{OH})_3$, which traps the polar product (amino-alcohol) in a gel matrix.

Protocol: Rochelle Salt Chelation

- Do NOT use the standard "Water/15% NaOH/Water" method for this substrate; the amino group coordinates to the aluminum, preventing precipitation.
- Use: Saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).
- Mechanism: Tartrate binds Al^{3+} more strongly than the amine, solubilizing the aluminum in the aqueous phase and releasing your product into the organic phase (or allowing it to crystallize).

Visualizing the Process Logic

The following diagram illustrates the decision logic for selecting the reduction strategy and troubleshooting low yields.



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Caption: Decision matrix for scaling the reduction of 5-nitro-indazole precursors. The stepwise approach mitigates thermal risks and impurity formation.

Troubleshooting Guide (FAQ)

Q1: The product is highly water-soluble. How do I extract it after the quench?

- **Diagnosis:** **(5-Amino-1H-indazol-3-yl)methanol** is amphoteric and polar. It partitions poorly into EtOAc or DCM.
- **Solution:**
 - **Salting Out:** Saturate the aqueous phase with NaCl.
 - **Solvent Switch:** Use n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF) for extraction. These solvents have higher polarity and better recover amino-alcohols.
 - **Resin Capture:** If extraction fails, pass the aqueous layer through a hydrophobic resin (e.g., HP-20). The organic product will bind, and salts will pass through. Elute with MeOH.

Q2: I see a purple/black impurity forming during the LAH addition.

- **Diagnosis:** This is characteristic of nitro-group condensation byproducts (azo/azoxy species) formed under highly alkaline/reducing conditions when the reaction gets too hot.
- **Fix:**
 - Switch to the Stepwise Route (Hydrogenation first).
 - If you must use LAH, lower the temperature to -10°C during addition and increase the dilution factor (20 volumes of THF).

Q3: Can I use Borane-THF instead of LAH?

- **Analysis:** Borane (BH_3) is excellent for reducing carboxylic acids to alcohols but reacts slowly with nitro groups.
- **Verdict:** Yes. This is a superior chemoselective approach. You can reduce the acid to the alcohol without touching the nitro group, isolate the 5-nitro-alcohol, and then hydrogenate the nitro group in a second step. This is often the cleanest path to high-purity material.

Detailed Experimental Protocol (Optimized)

Target: Synthesis of **(5-Amino-1H-indazol-3-yl)methanol** via Chemo-selective Reduction.

Step 1: Esterification (Optional but Recommended)

- Convert the 3-carboxylic acid to the methyl ester using MeOH/H₂SO₄. Esters are easier to reduce than free acids.

Step 2: Nitro Reduction (Hydrogenation)

- Vessel: Autoclave or Parr shaker.
- Charge: 5-Nitro-indazole ester, 10% Pd/C (5 wt% loading), Methanol (10 vol).
- Condition: 3 bar H₂, 25°C, 4 hours.
- Monitor: HPLC for disappearance of nitro-aromatic peak.
- Workup: Filter catalyst over Celite. Concentrate to give 5-amino-ester.

Step 3: Ester Reduction to Alcohol

- Reagent: Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) - Safer and more soluble than LAH.
- Solvent: Toluene (allows higher temp if needed, but run at 0-25°C).
- Procedure:
 - Dissolve 5-amino-ester in Toluene/THF.
 - Add Red-Al (65% in toluene) dropwise at 0°C.
 - Stir at 20°C for 2 hours.
 - Quench: Add reaction mix into a pre-cooled solution of 20% Rochelle Salt (Potassium Sodium Tartrate). Agitate vigorously for 2 hours until layers separate cleanly.

- Isolation: Separate organic layer. Extract aqueous with n-Butanol. Combine organics, dry, and crystallize.[4]

References

- Origin of the "One-Pot" Route
 - Title: Amide derivatives as ion-channel ligands and pharmaceutical compositions.[5]
 - Source: US Patent 7,576,099 B2 (Example 62: Preparation of **(5-amino-1H-indazol-3-yl)methanol**).
 - URL
- Safety in Hydride Reductions: Title: Safe Scale-Up of Exothermic Hydride Reductions. Source: Organic Process Research & Development (General Principles). Context: Guidelines for replacing LAH with Red-Al or Borane for safety.
- Title: Fieser and Fieser's Reagents for Organic Synthesis (Vol 1).
- Chemical Identity Verification
 - Title: 5-Amino-1H-indazol-3-ylmethanol (CAS 908247-75-6) Entry.[2][3]
 - Source: CAS Common Chemistry.[6]
 - URL:[[Link](#)] (Search term: 908247-75-6)

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